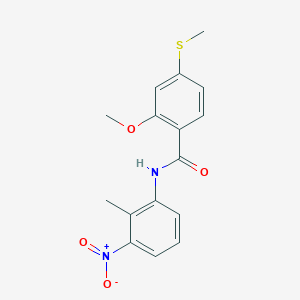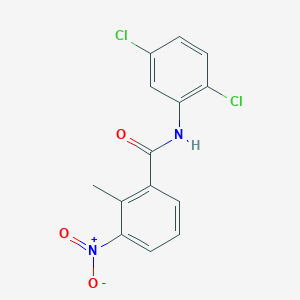
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, also known as TMAQA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMAQA is a derivative of quinoline and is synthesized by the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde.
科学研究应用
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In analytical chemistry, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been investigated as a potential reagent for the determination of various analytes, including amino acids and metal ions.
作用机制
The mechanism of action of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to inhibit the aggregation of alpha-synuclein, which is a protein that is implicated in the pathogenesis of the disease.
Biochemical and Physiological Effects:
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that can lead to the death of cancer cells. In Alzheimer's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, which is a protein that is implicated in the pathogenesis of the disease. In Parkinson's disease, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has been shown to reduce the formation of alpha-synuclein aggregates and improve motor function.
实验室实验的优点和局限性
2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate, including the development of more potent and selective analogs for specific applications, the investigation of the underlying mechanisms of action, and the exploration of new applications in various fields. Additionally, the development of new synthetic methods for 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate and its analogs could lead to more efficient and cost-effective production methods. Overall, the study of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate has the potential to lead to significant advancements in various fields, including medicine, material science, and analytical chemistry.
合成方法
The synthesis of 2,2,4-trimethyl-1,2-dihydro-6-quinolinyl 3-(4-methoxyphenyl)acrylate involves the condensation of 4-methoxyphenylacetic acid and 2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by column chromatography.
属性
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-15-14-22(2,3)23-20-11-10-18(13-19(15)20)26-21(24)12-7-16-5-8-17(25-4)9-6-16/h5-14,23H,1-4H3/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELQVQUSHVDSAY-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-trimethyl-1,2-dihydroquinolin-6-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)

![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5728902.png)
![N-[4-(cyanomethyl)phenyl]-2-(3,4-dimethylphenyl)acetamide](/img/structure/B5728908.png)
![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)




![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5728966.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)